(1R,3R)-3-methoxycyclopentanamine
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Overview
Description
(1R,3R)-3-methoxycyclopentanamine is a chiral amine compound with a cyclopentane ring substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-methoxycyclopentanamine can be achieved through several methodsFor example, the reduction of 3-methoxycyclopentanone using a reducing agent like sodium borohydride can yield (1R,3R)-3-methoxycyclopentanol, which can then be converted to the amine through an amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of flow reactors for continuous production, which can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-methoxycyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or amine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oximes, while reduction can produce alcohols .
Scientific Research Applications
(1R,3R)-3-methoxycyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of (1R,3R)-3-methoxycyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3R)-3-methoxycyclopentanamine include other cyclopentane derivatives with different substituents, such as:
- (1R,3R)-3-hydroxycyclopentanamine
- (1R,3R)-3-aminocyclopentanone
- (1R,3R)-3-methylcyclopentanamine
Uniqueness
What sets this compound apart is its unique combination of a methoxy group and an amine group on a chiral cyclopentane ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclopentan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI Key |
BVILPGWUKJERFN-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@H](C1)N |
Canonical SMILES |
COC1CCC(C1)N |
Origin of Product |
United States |
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